![molecular formula C17H17NO3 B5281894 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B5281894.png)
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
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Overview
Description
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridinone core substituted with a methoxyphenyl group and a prop-2-enoyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one typically involves the condensation of 4-methoxybenzaldehyde with 4,6-dimethyl-2-pyridone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell survival. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and protect against neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Investigated for its cytotoxic activity against cancer cells.
Uniqueness
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one stands out due to its unique combination of a pyridinone core and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-10-12(2)18-17(20)16(11)15(19)9-6-13-4-7-14(21-3)8-5-13/h4-10H,1-3H3,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQVOCYADQWONW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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